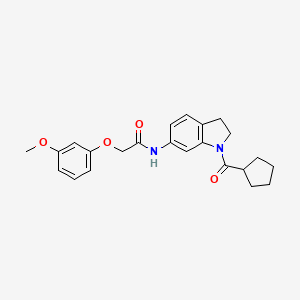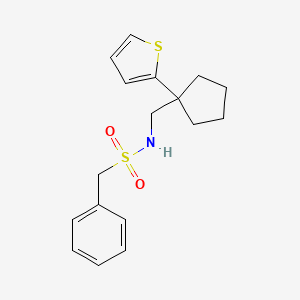
1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide
Übersicht
Beschreibung
The compound “1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide” is a complex organic molecule. It contains a phenyl group (a benzene ring minus one hydrogen), a thiophen-2-yl group (a five-membered ring containing four carbon atoms and a sulfur atom), a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), and a methanesulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms, one of which is bonded to a nitrogen atom) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The phenyl, thiophen-2-yl, cyclopentyl, and methanesulfonamide groups could each potentially participate in reactions .Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the design of new drugs and drug delivery devices .
Mode of Action
It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This structure suggests that it may interact with its targets through a variety of mechanisms, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Biochemical Pathways
It is known that similar compounds can undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Considering the potency regarding central nervous effects, transmission through the blood-brain barrier has to be taken into consideration .
Result of Action
Similar compounds have been associated with a growing number of severe and fatal intoxications in various parts of the world .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis reactions, which are considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is its potent anti-inflammatory and analgesic effects. This compound has been shown to be effective in various animal models of inflammation and pain. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for 1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Another direction is to improve the solubility and pharmacokinetics of this compound to make it more suitable for in vivo use. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans.
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has potent anti-inflammatory and analgesic effects and has been shown to have anticancer properties. Although there are limitations to the use of this compound, future research may provide insights into its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,13-15-7-2-1-3-8-15)18-14-17(10-4-5-11-17)16-9-6-12-21-16/h1-3,6-9,12,18H,4-5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOQMBQHYSBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




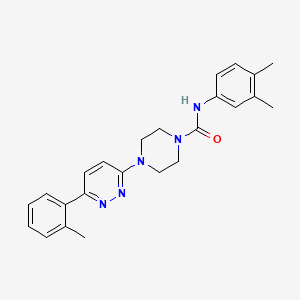
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209166.png)
![4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B3209168.png)
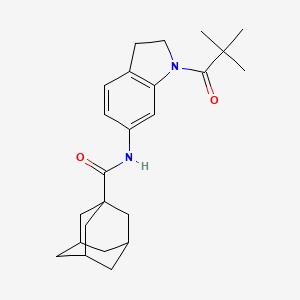
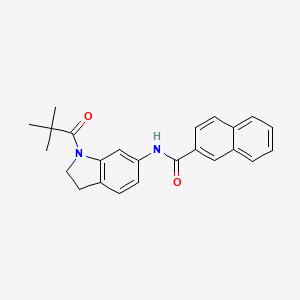
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209192.png)
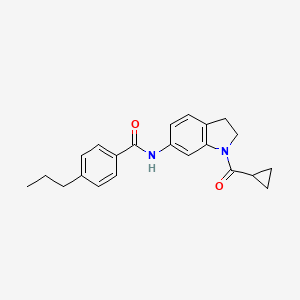
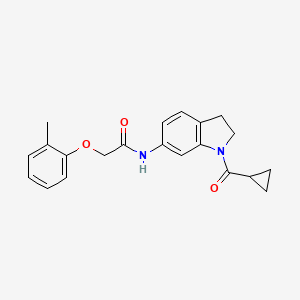
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3209215.png)
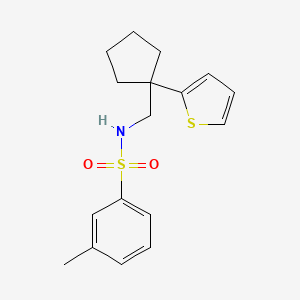
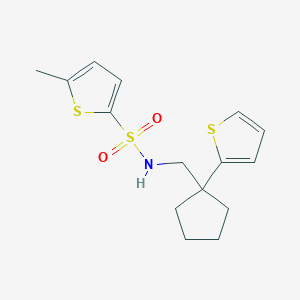
![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)
